molecular formula C8H8O3 B027105 Phenoxy-d5-acetic Acid CAS No. 154492-74-7

Phenoxy-d5-acetic Acid

Cat. No. B027105
M. Wt: 157.18 g/mol
InChI Key: LCPDWSOZIOUXRV-RALIUCGRSA-N
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Description

Synthesis Analysis

The synthesis of substituted phenoxy acetic acids, closely related to Phenoxy-d5-acetic acid, involves a strategy that adopts different synthesis methods depending on the type of substituted group on the aromatic ring. This approach yields clear targets, high productivity rates, short reaction times, simple operating programs, and easy purification. The structures of these compounds are confirmed through 1HNMR spectra and elementary analysis (Yang, 2005).

Molecular Structure Analysis

The molecular structure of phenoxy acetic acid derivatives has been elucidated through various studies, including X-ray diffraction analysis. For instance, the crystal structure of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester has been determined, showing that the pyranoid ring adopts a chair conformation which contributes to the stability of the sugar moiety (Wei et al., 2006).

Scientific Research Applications

Medicinal Chemistry

  • Summary of Application : Phenoxy acetic acid and its derivatives, such as phenoxy acetamide, have been studied for their potential as therapeutic candidates . These compounds are synthesized and studied for their biological effects .
  • Methods of Application : The synthesis of these compounds involves various chemical techniques and computational chemistry applications .
  • Results or Outcomes : The research has shown that these compounds have interesting pharmacological properties, and they could potentially be used to design new pharmaceuticals .

Anti-Inflammatory Agents

  • Summary of Application : Certain derivatives of phenoxy acetic acid have been designed and synthesized as selective COX-2 inhibitors . These compounds are being studied for their potential as anti-inflammatory agents .
  • Methods of Application : The synthesis of these compounds involves the treatment of phenoxy aldehydes with certain hydrazide derivatives .
  • Results or Outcomes : Some of these compounds have shown significant COX-2 inhibition, indicating powerful pharmacological potential . In vivo testing has shown that some of these compounds have significant anti-inflammatory effects without causing stomach ulcers .

Industrial Applications

  • Summary of Application : Phenoxy acetic acid is used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .
  • Results or Outcomes : The outcomes of these applications are the production of various industrial products .

Plant Growth Regulator

  • Summary of Application : Phenoxy-d5-acetic acid is a deuterium labeled derivative of phenoxyacetic acid, a synthetic plant hormone that is used to promote growth and regulate fruit set in a variety of crops, including tomatoes, grapes, and strawberries .
  • Methods of Application : The deuterium labeling allows for more accurate tracking and analysis of the compound .
  • Results or Outcomes : The outcomes of these applications are the promotion of growth and regulation of fruit set in various crops .

Chemical Diversity Studies

  • Summary of Application : The chemical diversity of phenoxy acetamide and its derivatives (Chalcone, Indole, and Quinoline) are studied in the molecular framework to get complete information regarding pharmacologically interesting compounds of widely different composition .
  • Methods of Application : The methods involve the synthesis of new derivatives of phenoxy acetamide and its derivatives .
  • Results or Outcomes : This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Synthesis of New Pharmaceuticals

  • Summary of Application : Medicinal chemistry uses many chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects . Phenoxy acetic acid and its derivatives are used in the synthesis of new pharmaceuticals .
  • Methods of Application : The methods involve the synthesis of new derivatives of phenoxy acetamide and its derivatives .
  • Results or Outcomes : This literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Safety And Hazards

Phenoxy-d5-acetic Acid is a hazardous compound . It is advised to avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed then seek immediate medical assistance .

Future Directions

From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDWSOZIOUXRV-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OCC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595398
Record name [(~2~H_5_)Phenyloxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenoxy-d5-acetic Acid

CAS RN

154492-74-7
Record name [(~2~H_5_)Phenyloxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Zhang, Y Tuo, R Liu, H Yan, P Xiang, Z Wang… - Arabian Journal of …, 2022 - Elsevier
… The internal standards included l-phenylalanine-2-13C (99 %), hippuric acid-d5, l-carnitine-d3 chloride, kynurenic acid-d5, phenoxy-d5-acetic acid, and 4-fluoro-L-2-phenylglycine, and …
Number of citations: 0 www.sciencedirect.com

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